Fodipir, also known as dipyridoxyl diphosphate (Dp-dp), is a pharmacologically active metabolite derived from mangafodipir. It has been studied for its potential in providing cytoprotection against oxidative stress and cell death induced by oxysterols, which are oxygenated derivatives of cholesterol that can be highly cytotoxic. The interest in fodipir and its derivatives stems from their ability to mitigate the harmful effects of reactive oxygen species (ROS) and stabilize cellular structures such as lysosomal membranes, which are crucial for maintaining cell viability2.
The mechanism by which fodipir exerts its protective effects appears to be multifaceted. Studies have shown that pretreatment with fodipir can significantly reduce cellular ROS production, apoptosis, and lysosomal membrane permeabilization (LMP) in cells exposed to 7β-hydroxycholesterol (7β-OH), a specific type of oxysterol. This suggests that fodipir helps to stabilize the lysosomal membrane, thereby preventing the release of enzymes that can lead to cell death. Additionally, the dephosphorylated derivative of fodipir, manganese dipyridoxyl ethyldiamine (MnPLED), has been shown to exert a similar protective effect, indicating that the dephosphorylation process does not diminish the pharmacological action of the compound2.
Fodipir's primary application has been in the field of cytoprotection, where it has been shown to protect cells from the cytotoxic effects of oxysterols. The ability of fodipir to reduce ROS production and stabilize lysosomal membranes makes it a potential candidate for use as a cytoprotective adjuvant in conditions where oxidative stress is a contributing factor to cell death2.
Mangafodipir, from which fodipir is derived, has been proposed for use in cardiovascular imaging due to its pharmacological effects, including vascular relaxation. While the studies on fodipir itself in this application are not detailed in the provided data, the connection to mangafodipir suggests potential utility in imaging applications where the assessment of vascular function and protection against oxidative stress are relevant2.
Although not directly related to fodipir, it is worth noting that the development of organometallic drugs like ferroquine (FQ) has been pursued to overcome drug resistance in malaria treatment. FQ, which contains a ferrocenyl group, targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species to combat Plasmodium falciparum, the principal causative agent of malaria. This highlights the broader context of research into organometallic compounds and their derivatives, such as fodipir, for therapeutic applications1.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.: 59392-53-9
CAS No.:
CAS No.: 1239908-48-5